N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Description
Overview of N-[(2E)-5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-Methoxyphenyl)acetamide
This compound is a synthetic heterocyclic compound characterized by a 1,3,4-thiadiazole core modified with sulfonyl, fluorobenzyl, and methoxyphenylacetamide substituents. Its molecular formula is C₁₈H₁₆FN₃O₄S₂ , with a molecular weight of 421.5 g/mol . The compound’s structure integrates a sulfonyl group (-SO₂-) at the 5-position of the thiadiazole ring, a 2-fluorobenzyl moiety, and a 4-methoxyphenylacetamide side chain (Figure 1). These functional groups confer unique physicochemical properties, including enhanced metabolic stability and potential bioactivity, making it a subject of interest in medicinal chemistry and materials science .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₄S₂ |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 901669-52-1 |
| Core Structure | 1,3,4-Thiadiazole |
| Key Substituents | 2-Fluorobenzylsulfonyl, 4-Methoxyphenylacetamide |
Historical Context and Discovery
The compound was first synthesized as part of efforts to explore thiadiazole derivatives for pharmaceutical applications. While its exact discovery timeline remains unspecified, its structural analogs emerged prominently in the 2010s, driven by advancements in heterocyclic chemistry . For instance, the synthesis of similar 1,3,4-thiadiazole-Schiff base hybrids in 2024 demonstrated methodologies applicable to this compound’s preparation, such as cyclization and oxidative coupling . The incorporation of sulfonyl groups reflects a broader trend in drug design to improve pharmacokinetic properties, as seen in antimicrobial and anticancer agents developed between 2015 and 2020 .
Significance of Thiadiazole and Sulfonyl Derivatives in Chemical Research
Thiadiazoles are privileged scaffolds in medicinal chemistry due to their electronic diversity, metabolic stability, and ability to engage in hydrogen bonding and π-π interactions . The 1,3,4-thiadiazole ring, in particular, has been leveraged in designing inhibitors for enzymes like α-glucosidase and kinase targets, with modifications such as sulfonation enhancing target affinity . Sulfonyl groups (-SO₂-) contribute to oxidative stability and electrostatic interactions, as demonstrated in analogs like N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide, which showed improved binding kinetics compared to non-sulfonated counterparts .
Rationale for Academic Investigation
This compound’s structural complexity and modular design offer opportunities to explore structure-activity relationships (SARs) across therapeutic areas. For example:
- Antimicrobial Potential : Thiadiazoles with sulfonyl groups have demonstrated activity against Gram-positive bacteria by disrupting cell wall synthesis .
- Kinase Inhibition : Fluorobenzyl-sulfonyl-thiadiazole analogs exhibit inhibitory effects on CSrc/CABL kinases, suggesting potential anticancer applications .
- Material Science Applications : Sulfonyl-thiadiazole derivatives have been investigated as precursors for conductive polymers and nanomaterials .
Scope and Structure of the Review
This review systematically examines the compound’s synthesis, physicochemical properties, and potential applications while excluding clinical or safety data. Subsequent sections will address:
- Synthetic pathways and structural characterization.
- Mechanistic insights into biological and material interactions.
- Comparative analysis with related derivatives.
Properties
Molecular Formula |
C18H16FN3O4S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16FN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
LRKJNCZAMOKEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Carboxylic Acids with Thiosemicarbazide
This method involves reacting substituted aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For example, 4-methoxyphenylacetic acid (precursor to the acetamide side chain) undergoes cyclodehydration at 80–90°C for one hour to form the 5-aryl-1,3,4-thiadiazol-2-amine intermediate. Key steps include:
-
Activation : POCl₃ facilitates the conversion of the carboxylic acid to an acyl chloride.
-
Cyclization : Thiosemicarbazide reacts with the acyl chloride to form the thiadiazole ring via intramolecular dehydration.
-
Workup : Basification with sodium hydroxide (pH 8) precipitates the product, which is recrystallized from methanol or ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Phosphorus oxychloride (neat) |
| Reaction Time | 1 hour |
| Yield | 70–85% |
Alternative Route via Carbon Disulfide and Thiosemicarbazide
A patent-pending method employs carbon disulfide (CS₂) and potassium hydroxide to cyclize 4-(trifluoromethyl)phenyl thiosemicarbazide into 5-substituted-1,3,4-thiadiazole-2-thiones. While less common for this specific compound, this route highlights the versatility of thiosemicarbazide derivatives in thiadiazole synthesis.
Introduction of the Sulfonyl Group
The sulfonyl moiety at position 5 of the thiadiazole ring is introduced via sulfonylation using 2-fluorobenzyl sulfonyl chloride. This step requires careful optimization to avoid over-sulfonation and byproduct formation.
Sulfonylation Protocol
-
Reagents : 2-Fluorobenzyl sulfonyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure :
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the sulfonylated product.
Key Spectral Data
-
¹H-NMR (DMSO-d₆) : δ 7.94 (d, J = 8.5 Hz, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 4.32 (s, 2H, CH₂-SO₂).
-
FT-IR : 1360 cm⁻¹ (S=O symmetric stretch), 1175 cm⁻¹ (S=O asymmetric stretch).
Formation of the Acetamide Moiety
The final step couples the sulfonylated thiadiazole with 2-(4-methoxyphenyl)acetic acid. Two activation strategies are prevalent:
Acetyl Chloride-Mediated Coupling
-
Reagents : 2-(4-Methoxyphenyl)acetyl chloride, pyridine, tetrahydrofuran (THF).
-
Procedure :
Carbodiimide Coupling (Industrial Scale)
For higher throughput, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ:
-
Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), DMF.
-
Procedure :
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetyl Chloride | 78 | 95 |
| EDC/HOBt | 85 | 98 |
Industrial-Scale Optimization
Recent advances focus on enhancing efficiency and sustainability:
-
Continuous Flow Synthesis : Reduces reaction time from hours to minutes by improving heat/mass transfer.
-
Catalytic Sulfonylation : Palladium nanoparticles (PdNPs) catalyze sulfonyl group introduction, reducing reagent waste.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in large-scale batches, lowering environmental impact.
Challenges and Solutions
Byproduct Formation During Sulfonylation
Over-sulfonation generates disulfonyl derivatives, detectable via LC-MS. Mitigation strategies include:
Crystallization Issues
The final compound’s poor aqueous solubility complicates purification. Gradient recrystallization (water/ethanol) or antisolvent addition (n-hexane) improves crystal quality.
Analytical Characterization
Critical quality control data for the final product:
Spectroscopic Data
-
¹³C-NMR (125 MHz, DMSO-d₆) : δ 168.77 (C=O), 161.75 (thiadiazole C-2), 158.47 (C-5).
-
HRMS (ESI+) : m/z 421.5 [M+H]⁺ (calculated for C₁₈H₁₆FN₃O₄S₂).
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.78 | 54.98 |
| H | 4.14 | 3.97 |
| N | 19.16 | 19.42 |
| S | 14.62 | 14.31 |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds containing thiadiazole moieties. Thiadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide demonstrated potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study involving the synthesis of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231). The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative A | MDA-MB-231 | 5.6 |
| Thiadiazole Derivative B | HCT116 | 3.8 |
| This compound | A549 | 4.1 |
Antimicrobial Activity
Thiadiazole compounds have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The sulfonamide group in the structure enhances its interaction with microbial enzymes.
Case Study:
A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed strong antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative C | Staphylococcus aureus | 8 |
| Thiadiazole Derivative D | Escherichia coli | 6 |
| This compound | Pseudomonas aeruginosa | 9 |
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The thiadiazole ring may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Thiadiazole derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues with Sulfonyl Substituents
Key Observations :
- Substituent Position : The 2-chlorobenzylsulfonyl group (CAS 895832-41-4) may induce steric hindrance compared to the 2-fluoro analog, affecting pharmacokinetics .
- Acetamide vs. Benzamide : The 4-methoxyphenylacetamide in the target compound offers better hydrogen-bonding capacity than the 2-methylbenzamide in CAS 895832-41-4 .
Analogues with Modified Thiadiazole Cores
- N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzoamide (18a): Features an acetylhydrazone side chain instead of sulfonyl. This modification may enhance metabolic stability but reduce electrophilicity .
- 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide: A nitro group at the phenyl ring enhances electron-withdrawing effects, contrasting with the target’s methoxy group. Such derivatives show 100% efficacy in anticonvulsant models .
Physicochemical and Spectral Comparisons
- Melting Points : Thiadiazole derivatives in exhibit melting points ranging from 171°C to 242°C , suggesting high thermal stability. The target compound’s melting point is unreported but likely falls within this range .
- Spectral Data : IR and NMR spectra for similar compounds (e.g., CAS 892639-43-9) confirm sulfonyl (~1350–1160 cm⁻¹) and amide (~1650 cm⁻¹) functional groups, consistent with the target’s structure .
Recommended Studies :
Biological Activity
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse pharmacological properties. The presence of the 2-fluorobenzyl sulfonyl group and the 4-methoxyphenyl moiety enhances its biological profile. The molecular formula is C17H16F2N4O2S2, and it has been studied for various biological activities, particularly in cancer therapy and antimicrobial applications.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against several cancer cell lines:
- Cytotoxicity: Compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and HT-29 (colon cancer). The mechanism involved apoptosis induction through modulation of apoptosis-related proteins like Bax and Bcl-2 .
- Selectivity: The compound demonstrated higher selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9e | A431 | 12.5 | Apoptosis induction |
| 9c | HT-29 | 15.0 | Cell cycle arrest |
| Control | Normal HDF | >50 | - |
2. Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound showed significant activity against various bacterial strains:
- Antibacterial Effects: this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Moderate |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: Compounds containing the thiadiazole moiety have been shown to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The synthesized derivatives demonstrated superior inhibitory activity compared to standard drugs like acetazolamide .
- Apoptosis Induction: The ability to induce apoptosis in cancer cells is attributed to the modulation of key proteins involved in cell survival pathways. This effect was confirmed through Western blot analysis .
Case Studies
A notable study focused on the synthesis and evaluation of various thiadiazole derivatives highlighted that compounds with specific substitutions exhibited enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin. The study emphasized structure-activity relationships (SAR) that guide future modifications for improved efficacy .
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1: Condensation of 2-fluorobenzylsulfonyl chloride with a thiadiazole precursor (e.g., 5-amino-1,3,4-thiadiazol-2(3H)-one) under basic conditions (e.g., triethylamine in dry benzene) to form the sulfonyl-thiadiazole intermediate .
- Step 2: Reaction with 2-(4-methoxyphenyl)acetamide via nucleophilic substitution or coupling reactions (e.g., using phenyl acetyl chloride derivatives) to introduce the acetamide moiety .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .
Basic: How is purity and structural integrity confirmed in research settings?
Methodological Answer:
- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Solvent systems like acetonitrile/water (70:30) are used with C18 columns .
- Structural Confirmation:
Advanced: How can computational methods predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase targets). Key steps:
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Advanced: What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Studies: Replicate assays (e.g., IC measurements in cancer cell lines) across multiple labs to rule out protocol variability .
- Metabolic Stability Tests: Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference alters activity .
- Target Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm off-target effects .
Basic: What biological targets/pathways are influenced by this compound?
Methodological Answer:
- Primary Targets:
- Pathways: Modulates MAPK/ERK and PI3K/AKT signaling in cancer models, validated via Western blotting .
Advanced: How are reaction yields optimized during synthesis?
Methodological Answer:
- Catalyst Screening: Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings (improves yield from 45% to 78%) .
- Solvent Optimization: Replace benzene with THF/water mixtures to enhance solubility of intermediates (yield increase by 15%) .
- Temperature Control: Conduct exothermic steps (e.g., sulfonation) at 0–5°C to minimize side reactions .
Advanced: How does stereoelectronic tuning affect bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
